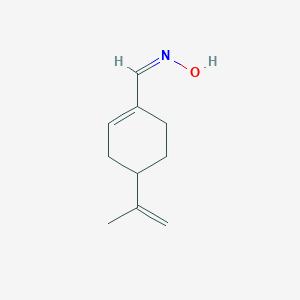
Perillartine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Perillartine is synthesized from perillaldehyde through an oximation reaction. The reaction involves the condensation of perillaldehyde with hydroxylamine to form this compound . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods involve extracting perillaldehyde from the leaves, seeds, and flowering tops of Perilla frutescens, followed by the oximation process .
化学反応の分析
Perillartine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced oxime derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the oxime group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Perillartine has several scientific research applications, including:
作用機序
Perillartine exerts its sweetening effect by interacting with sweet taste receptors on the tongue. The oxime group in this compound is believed to play a crucial role in binding to the receptor sites, triggering the sweet taste sensation . The molecular targets involved include the T1R2 and T1R3 sweet taste receptors, which are part of the G-protein-coupled receptor family .
類似化合物との比較
Perillartine is unique due to its high sweetness intensity and its oxime functional group. Similar compounds include:
Perillaldehyde: The precursor to this compound, which is only slightly sweet.
4-(Methoxymethyl)-1,4-cyclo-hexadien-1-carboxaldehyde syn-oxime: An analogue of this compound that is 450 times sweeter than sucrose.
SRI oxime V: Another analogue that is also 450 times sweeter than sucrose.
This compound stands out due to its significantly higher sweetness compared to its analogues and its unique structural features .
特性
CAS番号 |
138-91-0 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7- |
InChIキー |
XCOJIVIDDFTHGB-XFFZJAGNSA-N |
SMILES |
CC(=C)C1CCC(=CC1)C=NO |
異性体SMILES |
CC(=C)C1CCC(=CC1)/C=N\O |
正規SMILES |
CC(=C)C1CCC(=CC1)C=NO |
melting_point |
102 °C |
Key on ui other cas no. |
30950-27-7 30674-09-0 138-91-0 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
同義語 |
perillartine perillartine, (E)-(+)-isomer perillartine, (E)-(+-)-isomer perillartine, (E)-(-)-isomer perillartine, (E)-isomer perillartine, (S)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


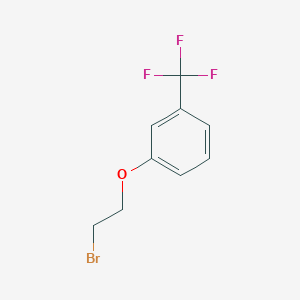
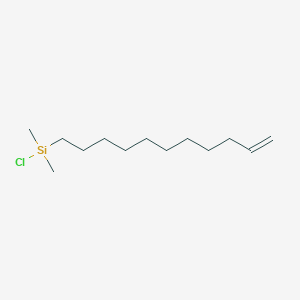
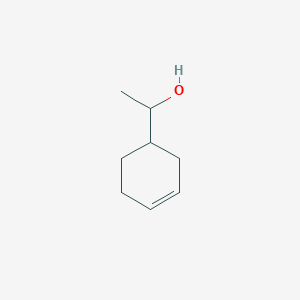
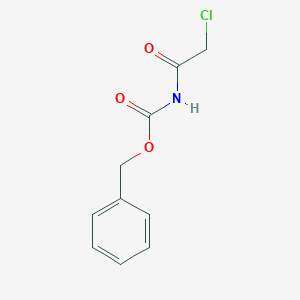
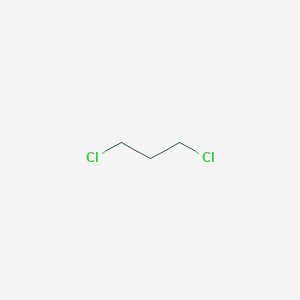
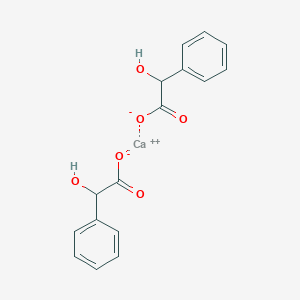
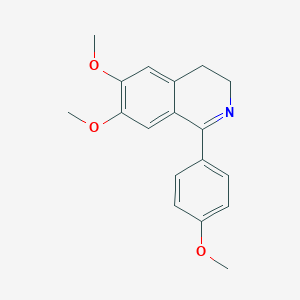
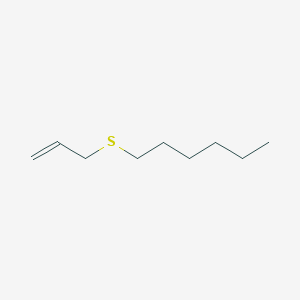
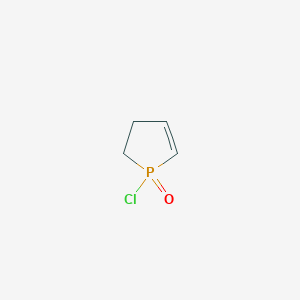

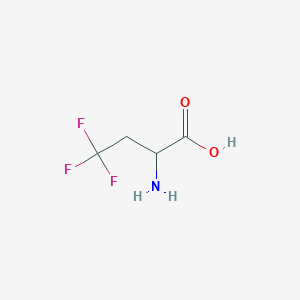
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
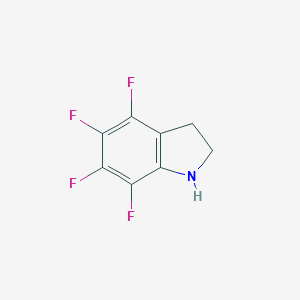
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
